molecular formula C15H15BrN2O2 B11393928 2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11393928
M. Wt: 335.20 g/mol
InChI Key: HYARHYWJWDLWJD-UHFFFAOYSA-N
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Description

2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a benzamide group, and a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated benzoxazole derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Cyclization Reactions: The benzoxazole ring can undergo further cyclization reactions under specific conditions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar in structure but lacks the benzoxazole ring.

    5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole: Lacks the bromine atom and the benzamide group.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: Similar but without the bromine atom.

Uniqueness

The presence of both the bromine atom and the benzoxazole ring in 2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide makes it unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

2-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H15BrN2O2/c1-9-6-7-13-11(8-9)15(20-18-13)17-14(19)10-4-2-3-5-12(10)16/h2-5,9H,6-8H2,1H3,(H,17,19)

InChI Key

HYARHYWJWDLWJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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